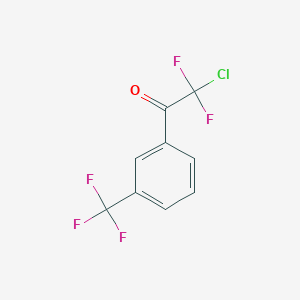
2-Chloro-2,2-difluoro-1-(3-(trifluoromethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2,2-difluoro-1-(3-trifluoromethyl-phenyl)-ethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with chloro and difluoro substituents on the ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(3-trifluoromethyl-phenyl)-ethanone typically involves the introduction of chloro and difluoro groups onto an aromatic ketone precursor. One common method is the halogenation of a suitable aromatic ketone using reagents such as chlorine and fluorine sources under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2,2-difluoro-1-(3-trifluoromethyl-phenyl)-ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity or as a probe in biochemical assays.
Medicine: Potential use in drug development or as a pharmacological tool.
Industry: Applications in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(3-trifluoromethyl-phenyl)-ethanone would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2,2-difluoro-1-phenyl-ethanone: Lacks the trifluoromethyl group.
2-Chloro-2,2-difluoro-1-(4-trifluoromethyl-phenyl)-ethanone: Similar structure but with the trifluoromethyl group in a different position.
2-Bromo-2,2-difluoro-1-(3-trifluoromethyl-phenyl)-ethanone: Bromine instead of chlorine.
Propriétés
Formule moléculaire |
C9H4ClF5O |
|---|---|
Poids moléculaire |
258.57 g/mol |
Nom IUPAC |
2-chloro-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4ClF5O/c10-8(11,12)7(16)5-2-1-3-6(4-5)9(13,14)15/h1-4H |
Clé InChI |
HLUPPTGKFKZFNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883922.png)



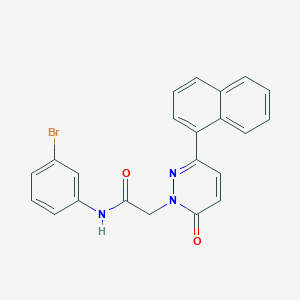

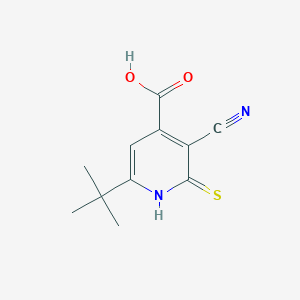
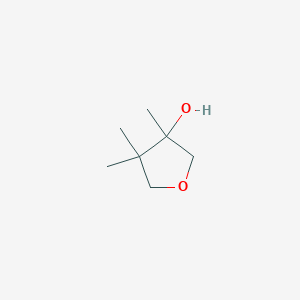

![dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14883977.png)
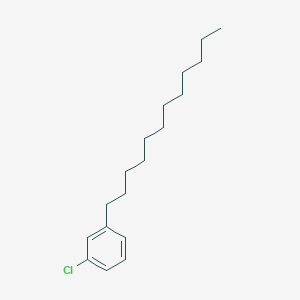


![(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14883990.png)
